molecular formula C13H11N3O2S B2668251 N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919752-21-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2668251
CAS RN: 919752-21-9
M. Wt: 273.31
InChI Key: YFIWXLHYARSCEG-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In

Scientific Research Applications

Catalytic Applications

Bumagin et al. (2019) discussed the use of related isoxazole compounds as ligands for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts were utilized in the Suzuki reaction in aqueous media, demonstrating their effectiveness in the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).

Antimicrobial and Antitumor Activities

Isoxazole derivatives have shown promise in antimicrobial and antitumor activities. For example, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides demonstrated significant insecticidal activity, highlighting the chemical versatility and potential biomedical applications of isoxazole compounds (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009). Additionally, certain thiazole C-nucleosides, related in structural motif to the query compound, were synthesized and showed in vitro activity against various viruses, along with potential as inhibitors of purine nucleotide biosynthesis (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Synthesis and Biological Evaluation of Derivatives

Research by Hassan et al. (2019) on isoxazole derivatives, including their synthesis and biological evaluation, revealed significant anti-hepatic cancer results compared to standard drugs. This study underscores the importance of structural modifications in isoxazole compounds to enhance their biological efficacy (Hassan, Rashdan, Nabil, & Elnagar, 2019).

Chemical Synthesis and Mechanistic Studies

Further studies have focused on the synthesis and mechanism of action of isoxazole-based compounds, including their interactions with biological molecules and potential therapeutic applications. For instance, research into the regioselectivity of 1,3-dipolar cycloadditions of isoxazoline and related heterocycles explored the antimicrobial activity of these compounds, highlighting the complex chemistry and broad applicability of isoxazole derivatives (Zaki, Sayed, & Elroby, 2016).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-3-4-8(2)11-10(7)15-13(19-11)16-12(17)9-5-6-14-18-9/h3-6H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIWXLHYARSCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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